molecular formula C11H8FNO B8456989 5-Fluoro-6-phenyl-3-pyridinol

5-Fluoro-6-phenyl-3-pyridinol

Cat. No.: B8456989
M. Wt: 189.19 g/mol
InChI Key: IUHVLTLCNULIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-phenyl-3-pyridinol is a useful research compound. Its molecular formula is C11H8FNO and its molecular weight is 189.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

5-fluoro-6-phenylpyridin-3-ol

InChI

InChI=1S/C11H8FNO/c12-10-6-9(14)7-13-11(10)8-4-2-1-3-5-8/h1-7,14H

InChI Key

IUHVLTLCNULIMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.55 g (29.7 mM) of 2-phenyl-3-fluoro-5-(phenylmethoxy)pyridine are added to 160 ml of methanol, 30 ml of ethyl acetate and 30 ml of acetic acid. 0.33 g of 10% palladium-on-charcoal is added. The mixture is stirred under a hydrogen atmosphere for 3 hours. The catalyst is filtered off and the solvents are concentrated to give a white solid, which is taken up with 1 N sodium hydroxide solution. The aqueous phase obtained is washed with dichloromethane and then acidified to pH 5 with 1 N hydrochloric acid solution. The white precipitate obtained is filtered off and washed with water. After drying, the desired product is obtained in the form of a white solid with a yield of 77%.
Name
2-phenyl-3-fluoro-5-(phenylmethoxy)pyridine
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.33 g
Type
catalyst
Reaction Step Three
Yield
77%

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